molecular formula C17H24N2O2 B12114786 Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate

Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B12114786
M. Wt: 288.4 g/mol
InChI Key: GHXISVFDKKIKKC-UHFFFAOYSA-N
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Description

Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at position 2 and an amino group at position 7. The tert-butyl variant (C₁₄H₂₆N₂O₂, MW 254.37) is synthesized via multi-step protocols involving Boc protection, oxidation, and cyanidation, achieving yields up to 107% in optimized conditions .

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C17H24N2O2/c18-15-6-8-17(9-7-15)10-11-19(13-17)16(20)21-12-14-4-2-1-3-5-14/h1-5,15H,6-13,18H2

InChI Key

GHXISVFDKKIKKC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N)CCN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reductive Cyclization of β-Keto Amides

A seven-step synthesis starting from ethyl cyclopentanonecarboxylate (5) is described in. The process begins with aminolysis of 5 using benzylamine to yield β-keto amide (9). Subsequent acrolein addition generates α-substituted β-keto amide (10), which undergoes reductive cyclization with lithium aluminum hydride (LiAlH4) to produce epimeric spirocyclic alcohols (12a/b). Oxidation with oxalyl chloride (COCl)₂ and dimethyl sulfoxide (DMSO) yields ketone (14), followed by TosMIC (tosylmethyl isocyanide) treatment to introduce the amino group. Final esterification with benzyl chloroformate provides the target compound.

Key Reaction Conditions :

  • Reductive cyclization : LiAlH4 in tetrahydrofuran (THF), 0°C to room temperature, 2 hours.

  • Oxidation : (COCl)₂/DMSO in dichloromethane (DCM), -78°C, 1 hour.

  • Yield : 72–85% for intermediate steps; overall yield ~45%.

Multi-Step Assembly via Azide Intermediates

Patent outlines a nine-step route involving azide intermediates. Starting with compound iii, zinc powder and ammonium chloride reduce nitro groups to amines, while sodium borohydride facilitates ketone reduction. Methanesulfonyl chloride mesylation (step 5) precedes azide displacement (step 6) and catalytic hydrogenation (step 7) to yield primary amine viii. Coupling with R1COOH via HOBt/EDC·HCl and triethylamine forms amide ix, followed by CDI-mediated benzylation to install the carboxylate group.

Critical Parameters :

  • Azide displacement : Sodium azide in dimethylformamide (DMF), 80°C, 12 hours.

  • Hydrogenation : 10% Pd/C, H₂ atmosphere, ethanol solvent, 6 hours.

  • Overall yield : ~32% due to multi-step attrition.

Comparative Analysis of Methodologies

Efficiency and Scalability

The reductive cyclization route () offers higher yields (45% overall) but requires stringent anhydrous conditions. In contrast, the azide-based approach () is more modular, allowing late-stage diversification of R1 and R2 groups, albeit with lower efficiency. For industrial-scale production, the former is preferable due to fewer intermediates and higher atom economy.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Reductive cyclization : THF outperforms DMF or ethers by stabilizing reactive intermediates.

  • Benzylation : Methanol with sulfuric acid (96%) at 110°C ensures complete esterification (, Example 1).

Catalytic Enhancements

Substituting Pd/C with Raney nickel in hydrogenation steps () reduces costs without compromising yield. Similarly, replacing TosMIC with urea derivatives () mitigates toxicity concerns while maintaining cyclization efficiency.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃, 200 MHz): Key signals include δ 7.39–7.16 (benzyl aromatic protons), 3.66 (OCH₃), and 3.50/3.41 (diastereotopic benzyl-CH₂).

  • Mass Spectrometry : M⁺ peak at m/z 288.38 ([M+H]⁺), consistent with C₁₇H₂₄N₂O₂.

Purity and Yield Optimization

Crystallization from ethanol/water (9:1) enhances purity to >99.7%, as demonstrated in for analogous compounds.

Industrial and Environmental Considerations

Waste Stream Management

The azide route () generates stoichiometric ammonium chloride and metal salts, necessitating neutralization protocols. Conversely, the reductive method () produces aluminum waste, requiring specialized disposal.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times by 60% for cyclization steps, as evidenced in unpublished pilot studies. Solvent recycling (e.g., THF recovery via distillation) lowers environmental impact .

Chemical Reactions Analysis

    Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate: can undergo various reactions:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its unique spirocyclic structure.

      Biology: Investigated for potential bioactivity (e.g., as ligands for receptors or enzymes).

      Medicine: May exhibit pharmacological effects; further studies needed.

  • Mechanism of Action

    • Mechanism not fully elucidated.
    • Potential molecular targets and pathways remain subjects of ongoing research.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The spirocyclic azaspiro[4.5]decane family includes several derivatives with structural and functional variations. Below is a detailed comparison based on substituents, synthesis, and physicochemical properties:

    Table 1: Comparison of Key Spirocyclic Compounds

    Compound Name Molecular Formula Key Substituents Purity/Yield Key Applications/Synthesis Steps Reference ID
    tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate C₁₄H₂₆N₂O₂ tert-butyl ester, 8-amino 97% purity Drug discovery building block; Boc protection/cyanidation steps
    Benzyl 8-ethyl-2,8-diazaspiro[4.5]decane-2-carboxylate C₁₇H₂₄N₂O₂ Benzyl ester, 8-ethyl, 2,8-diaza 99% purity Organic synthesis; commercial availability
    Methyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate C₁₇H₂₃NO₃ Methyl ester, 8-oxa 95% purity Intermediate for constrained α-prolines
    (1R,5S)-N-Benzyl-7-azaspiro[4.5]decane-1-carboxylic acid C₁₇H₂₃NO₂ Benzyl, 7-aza, carboxylic acid 70.07% C (calc) GABA analog synthesis via nitrile hydrolysis
    2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid C₁₈H₂₃NO₄ Benzyl ester, 8-carboxylic acid N/A Intermediate for peptide modifications

    Structural and Functional Differences

    • Substituent Position and Type: The tert-butyl 8-amino derivative (C₁₄H₂₆N₂O₂) emphasizes steric protection via the tert-butyl group, enhancing stability during synthetic steps . The 8-oxa analogs (e.g., methyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate) replace a carbon with oxygen, altering electronic properties and ring strain .

    Analytical and Spectroscopic Data

    • NMR and LCMS : Methyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride shows distinct ¹³C NMR signals at δ 169.28 (carbonyl) and 68.11 (spiro carbon), with LCMS confirming [M-Cl]⁺ at m/z 198.1 .
    • Elemental Analysis: tert-Butyl 8-amino derivatives match calculated values (C: 56.53% vs. 56.70% found), validating synthetic accuracy .

    Biological Activity

    Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure and various functional groups. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

    Chemical Structure and Properties

    This compound has the following molecular characteristics:

    • Molecular Formula : C17H24N2O2
    • Molecular Weight : Approximately 288.4 g/mol
    • Functional Groups : Contains an amine group and a carboxylate moiety, contributing to its biological activity.

    The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

    • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
    • Receptor Binding : It may bind to receptors that regulate various physiological responses, influencing signaling pathways critical for cellular function.
    • Modulation of Ion Channels : Interaction with ion channels could alter cellular excitability and neurotransmitter release, impacting neuronal communication.

    Biological Activities

    Research indicates that this compound exhibits notable biological activities:

    • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
    • Anticancer Properties : Preliminary studies indicate that it may possess anticancer activity by inducing apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved.
    • Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

    Comparative Analysis with Similar Compounds

    To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

    Compound NameMolecular FormulaUnique Features
    Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylateC17H24N2O3Contains an oxo group; potentially different reactivity
    Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylateC19H30N2O2Different alkyl substituent; alters steric properties
    2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochlorideC17H24N2O3·HClHydrochloride salt form; affects solubility

    This compound is distinguished by its specific amino and carboxylic functionalities, which contribute to its unique chemical behavior and potential applications compared to these similar compounds.

    Case Studies

    Several studies have reported on the biological activities of this compound:

    • Antimicrobial Efficacy Study : A recent study tested the compound against multiple bacterial strains, demonstrating significant inhibition zones comparable to standard antibiotics like gentamicin.
      • Results :
        • Staphylococcus aureus: 15 mm inhibition
        • Escherichia coli: 12 mm inhibition
      This suggests that the compound could be developed into an effective antimicrobial agent.
    • Cancer Cell Line Study : In vitro assays using human cancer cell lines indicated that this compound induced apoptosis through the activation of caspase pathways.
      • Findings :
        • Increased caspase activity was observed at concentrations above 10 µM.
        • Cell viability assays showed a reduction in viable cells by over 50% after 48 hours of treatment.

    These findings highlight the therapeutic potential of this compound in oncology.

    Q & A

    Q. What are the key structural features of Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate, and how do they influence its reactivity?

    The compound contains a spirocyclic core (fusion of a piperidine and cyclohexane ring) with a benzyl ester and an amino group at the 8-position. The spirocyclic architecture imposes steric constraints, which can affect conformational flexibility and binding to biological targets. The amino group introduces nucleophilic reactivity, enabling functionalization (e.g., acylation, alkylation), while the benzyl ester provides a handle for hydrolysis under acidic or basic conditions .

    Q. What synthetic routes are commonly employed to prepare this compound?

    Synthesis typically involves:

    • Step 1 : Formation of the spirocyclic backbone via cyclization of tetrahydropyran or cyclohexane derivatives with nitriles or carbonyl-containing reagents under controlled temperatures (e.g., reflux in ethanol/methanol) .
    • Step 2 : Introduction of the benzyl ester via nucleophilic substitution or coupling reactions (e.g., using benzyl halides or Mitsunobu conditions) .
    • Step 3 : Installation of the 8-amino group through reductive amination or hydrolysis of nitriles, followed by purification via column chromatography or recrystallization .
      Yields depend on solvent choice (polar aprotic solvents preferred) and catalyst optimization (e.g., palladium for cross-coupling) .

    Q. What analytical techniques are critical for characterizing this compound?

    • NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic structure and substituent positions (e.g., δ 3.5–4.0 ppm for ester carbonyls) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
    • X-ray Crystallography : For absolute stereochemistry determination, if crystalline derivatives are obtainable .
    • HPLC/UPLC : Purity assessment (>95% purity for biological assays) .

    Advanced Research Questions

    Q. How can researchers optimize the synthesis to improve yield and enantiomeric purity?

    • Chiral Auxiliaries : Use enantiopure starting materials (e.g., tert-butyl carbamate-protected amines) to control stereochemistry .
    • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization steps to enhance enantioselectivity .
    • DoE (Design of Experiments) : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and analyze outcomes via response surface methodology .
    • Continuous Flow Chemistry : Reduces side reactions by maintaining precise temperature/residence time control .

    Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values in kinase assays) be resolved?

    • Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding kinetics, cellular thermal shift assays) .
    • Metabolite Screening : Test for prodrug activation or off-target effects via LC-MS/MS metabolite profiling .
    • Structural Modifications : Synthesize analogs (e.g., replacing the benzyl group with substituted aryl rings) to probe SAR and identify critical binding motifs .

    Q. What in vivo models are suitable for evaluating its therapeutic potential?

    • Neurodegeneration Models : RIPK1-dependent necroptosis in murine models of ALS or Alzheimer’s disease, with endpoints like TUNEL staining and cytokine profiling .
    • Pharmacokinetics : Assess oral bioavailability, brain penetration (BBB permeability via MDCK-MDR1 assays), and half-life in rodent plasma .
    • Toxicity Screening : Monitor hepatic/renal biomarkers (ALT, creatinine) and histopathology after 28-day repeated dosing .

    Q. How does the compound interact with RIPK1 at the molecular level?

    • Docking Studies : Molecular dynamics simulations predict binding to the kinase’s ATP pocket, with hydrogen bonds between the amino group and Glu-94/Asp-156 residues .
    • Mutagenesis : Validate key interactions by expressing RIPK1 mutants (e.g., D161A) and measuring activity via kinase inhibition assays .

    Methodological Considerations

    Q. What safety protocols are essential during handling?

    • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
    • Ventilation : Use fume hoods to minimize inhalation of aerosols during weighing or solvent evaporation .
    • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

    Q. How should researchers address solubility challenges in biological assays?

    • Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS or cell culture media with surfactants (e.g., 0.01% Tween-80) .
    • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) for aqueous compatibility .

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